Class-Level Antiproliferative Activity Against MDA-MB-231 Breast Cancer Cells vs. Sorafenib
The sole available primary research paper on this compound class does not provide a direct, head-to-head comparison for the target compound itself. However, it establishes a critical class-level performance benchmark. The most potent compound in the series, designated 4c, achieved an IC50 of 0.7 µM against the MDA-MB-231 human breast cancer cell line. The study explicitly uses Sorafenib (IC50 = 2.5 µM) as a positive control, demonstrating that an optimized member of this chemical series can achieve a potency 3.6-fold higher than an FDA-approved multi-kinase inhibitor in this specific assay [1]. The specific IC50 of 1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea within this series was not publicly detailed in the available abstract or methods. This evidence contextualizes the potential of the chemotype but cannot be used to claim a specific potency for the procurement compound.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not specifically disclosed in public literature for this exact compound. |
| Comparator Or Baseline | Lead compound 4c (IC50 = 0.7 µM); Sorafenib (IC50 = 2.5 µM) |
| Quantified Difference | Lead compound 4c is 3.6-fold more potent than Sorafenib under these assay conditions. |
| Conditions | Human breast cancer cell line MDA-MB-231; MTT assay. |
Why This Matters
This demonstrates the validated potential of the pyrido[1,2-a]pyrimidin-4-one diaryl urea chemotype for potent anticancer activity, providing a rationale for procuring specific members of this series as research tools, though the buyer must acknowledge that the specific compound's activity is unverified.
- [1] Yao, P., Zhai, X., Liu, D., Qi, B. H., Tan, H. L., Jin, Y. C., & Gong, P. (2010). Synthesis and Antiproliferative Activitiy of Novel Diaryl Ureas Possessing a 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one Group. Archiv der Pharmazie, 343(1), 17-23. View Source
